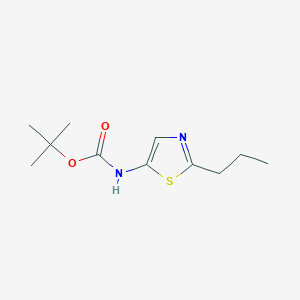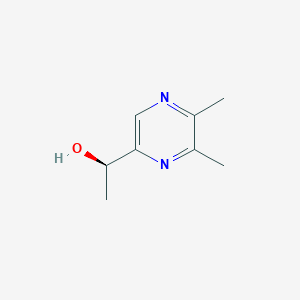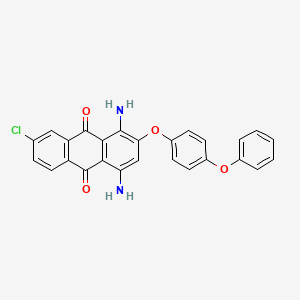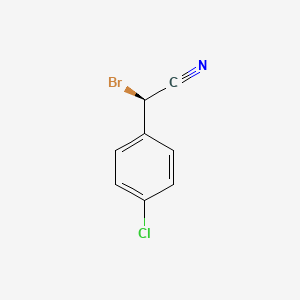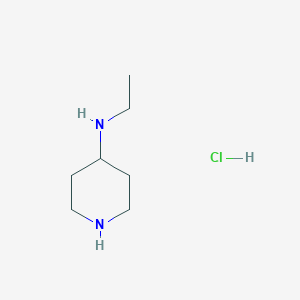![molecular formula C12H15N B13146335 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azabicyclo structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane typically involves cycloaddition reactions. One common method is the intramolecular radical cyclopropanation of aldehydes, which can be catalyzed by copper(I) and secondary amines . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure . These methods are designed to be efficient and cost-effective, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework.
Aplicaciones Científicas De Investigación
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.0]hexene: Known for its force-governed chemoselectivity.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A compound with similar structural features but different functional groups.
Uniqueness
6-(2-Methylphenyl)-3-azabicyclo[310]hexane is unique due to its specific azabicyclo structure and the presence of the 2-methylphenyl group
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3 |
Clave InChI |
LXUUNHSVDPTANI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2C3C2CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


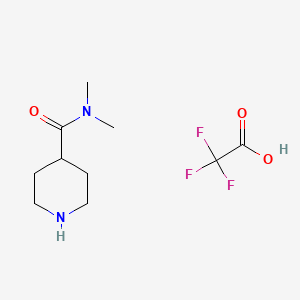
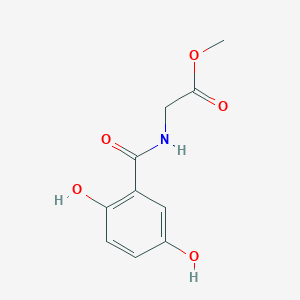
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
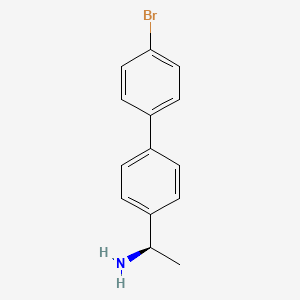
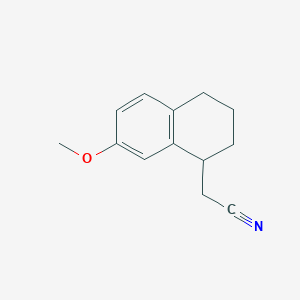
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
